3-Ethyl-5-methoxybenzamide is an organic compound with the molecular formula . This compound is a derivative of benzamide, characterized by an ethyl group at the third position and a methoxy group at the fifth position on the benzene ring. Its structural features contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
3-Ethyl-5-methoxybenzamide belongs to the class of aromatic amides, which are characterized by the presence of an amide functional group bonded to an aromatic ring. This classification is significant as it influences both the reactivity and biological activity of the compound.
The synthesis of 3-Ethyl-5-methoxybenzamide typically involves the acylation of 3-ethyl-5-methoxyaniline. The reaction can be conducted using various methods, but one common approach is as follows:
This method allows for the efficient formation of 3-Ethyl-5-methoxybenzamide, typically yielding high purity and yield rates .
In industrial settings, synthesis can be optimized using continuous flow reactors and automated systems. Advanced purification techniques such as chromatography are employed to achieve high yields and purity levels.
Key spectral data for 3-Ethyl-5-methoxybenzamide includes:
3-Ethyl-5-methoxybenzamide undergoes various chemical transformations:
The mechanism of action for 3-Ethyl-5-methoxybenzamide involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to observed biological effects such as anti-inflammatory or analgesic activities. The exact pathways can vary based on specific applications and contexts in which this compound is utilized .
Physical properties such as melting point and solubility are critical for practical applications in synthesis and formulation development .
3-Ethyl-5-methoxybenzamide has several notable applications:
Regioselective introduction of ethyl and methoxy groups onto the benzamide scaffold is critical for precise molecular architecture. The synthesis typically begins with functionalization of the benzene ring prior to amide bond formation. Friedel-Crafts acylation or direct electrophilic substitution on appropriately substituted precursors enables ethyl group installation at the meta-position. For example, 3-ethyl-5-methoxyaniline serves as a key intermediate, where methoxylation is achieved via copper-catalyzed cross-coupling or nucleophilic substitution under phase-transfer conditions [4].
Methoxy group positioning demands orthogonal protection strategies due to competing reactivity. Directed ortho-metalation (DoM) using temporary directing groups allows sequential C-H functionalization, ensuring meta-ethyl and para-methoxy relationships relative to the amide carbonyl. Microwave-assisted reactions significantly enhance regioselectivity and reduce reaction times – alkylation completion decreases from 24 hours to under 6 hours under optimized conditions [4] [9].
Table 1: Comparative Alkylation/Methoxylation Conditions
Method | Catalyst/Reagent | Temp (°C) | Time (h) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|---|
Conventional Electrophilic | AlCl₃ | 25 | 24 | 75 | 68 |
Directed ortho-Metalation | n-BuLi / TMP | -78 | 1.5 | >95 | 82 |
Microwave-Assisted | Pd(OAc)₂ / CuI | 120 | 3 | 92 | 91 |
Phase-Transfer Catalysis | TBAB / K₂CO₃ | 80 | 6 | 88 | 85 |
Amide bond construction in 3-ethyl-5-methoxybenzamide employs both traditional and innovative catalytic approaches. Classical synthesis involves 3-ethyl-5-methoxybenzoic acid activation via acid chlorides (e.g., thionyl chloride) followed by ammonia treatment. However, this method faces challenges in controlling epimerization and requires stringent anhydrous conditions .
Catalytic amidation represents an advancement, utilizing boron reagents (e.g., boric acid) or zirconium tetrachloride to facilitate direct coupling between carboxylic acids and amines. These methods achieve yields exceeding 90% with reduced racemization risks. Transition metal catalysis, particularly palladium-based systems (Pd(OAc)₂/Xantphos), enables carbonylative amidation of aryl halides under CO atmosphere, constructing the benzamide scaffold in one pot with excellent atom economy. Enzymatic approaches using lipases (e.g., Candida antarctica Lipase B) show promise for chiral variants, operating under mild aqueous conditions [6] [9].
Key catalytic pathways:
Solid-phase synthesis (SPS) offers distinct advantages for structural diversification of benzamide libraries. Using Wang or Rink amide resins, carboxylic acid precursors are immobilized, enabling sequential alkylation/methoxylation and amidation without intermediate purification. Automated SPS produces 3-ethyl-5-methoxybenzamide derivatives with >85% purity after cleavage (TFA/DCM), though scale limitations exist (<5 mmol) [6].
Solution-phase synthesis remains preferred for industrial-scale production. The closed-reactor approach using ethyl bromide with 5-(2-hydroxyethyl)-4-methylthiazole under nitrogen atmosphere at 70°C achieves 84% yield with minimal byproducts. Crystallization purification (ethyl acetate/ethanol) delivers pharmaceutical-grade material with >99% purity, outperforming SPS in throughput [4].
Table 2: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale Capacity | < 5 mmol | > 1 mol |
Typical Yield | 70-85% | 84-91% |
Purity (After Workup) | 85-92% | 98-99.5% |
Key Advantage | Rapid diversification | Scalability & cost efficiency |
Primary Use Case | SAR studies | Bulk production |
Purification Method | Cleavage & precipitation | Recrystallization |
Bioavailability optimization of 3-ethyl-5-methoxybenzamide derivatives focuses on balancing lipophilicity and metabolic stability. The intrinsic logP of 2.98 (calculated) often necessitates reduction for improved aqueous solubility. Introduction of hydrophilic groups at the amide nitrogen (e.g., hydroxyethyl, morpholinoethyl) decreases logD₇.₄ to <1.5 while maintaining target engagement. Prodrug strategies prove highly effective – conversion to methoxymethyl ethers or succinate esters increases solubility >100-fold, with enzymatic reactivation observed in physiological conditions (t₁/₂ = 8.2 hours in growth media) [3] [7].
Methoxy group repositioning significantly impacts target binding. Molecular docking reveals the meta-methoxy configuration optimally complements FtsZ protein's hydrophobic cleft (binding energy: -8.9 kcal/mol). Ethyl chain elongation to propyl reduces antibacterial potency (MIC increase from 0.5 to >10 μg/mL), while α-methyl branching enhances metabolic stability by impeding β-oxidation. Halogenation at C4 (fluoro, chloro) boosts blood-brain barrier penetration (logBB >0.3) for CNS-targeted derivatives [3] [6] [8].
Table 3: Bioavailability Optimization Strategies
Modification | Structural Change | logD₇.₄ | Aqueous Solubility (μg/mL) | Biological Impact |
---|---|---|---|---|
Parent Compound | None | 2.98 | 12 | Reference MIC: 0.5 μg/mL (S. aureus) |
N-Hydroxyethylamide | -N(H)CH₂CH₂OH | 1.02 | 89 | Maintained potency; improved PK |
Succinate Prodrug | -OCOCH₂CH₂COOH | -0.57 | 1430 | Serum conversion t₁/₂=3.4 min; enhanced in vivo efficacy |
4-Fluoro Analogue | C4-F substitution | 3.15 | 9 | logBB=0.38; CNS penetration |
Ortho-Methoxy Isomer | Methoxy → C2 position | 2.87 | 15 | 10× reduced FtsZ affinity |
The methoxy group's electronic contribution is irreplaceable – replacement with ethoxy diminishes antimicrobial activity by 8-fold, while ethoxy-to-methoxy switch in PC190723 derivatives restores potency. Quantum mechanical calculations confirm the oxygen's lone pair participation in key hydrogen bonding (distance: 2.65Å) with Thr307 residue in FtsZ, explaining this structure-activity relationship [3] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5